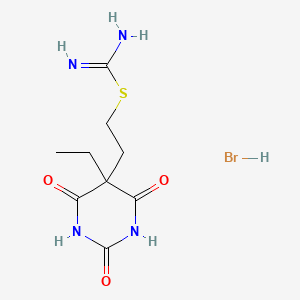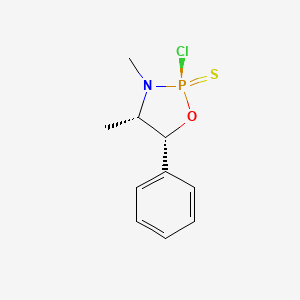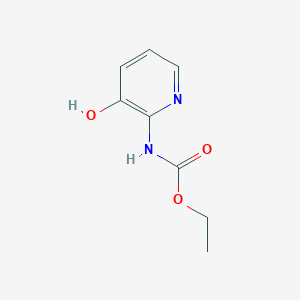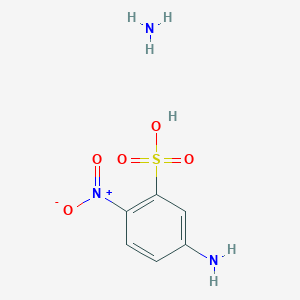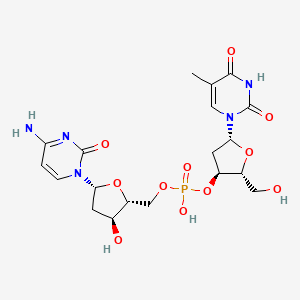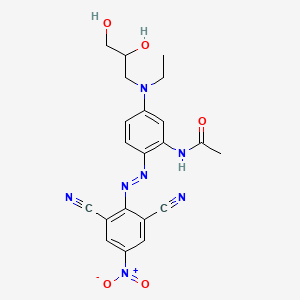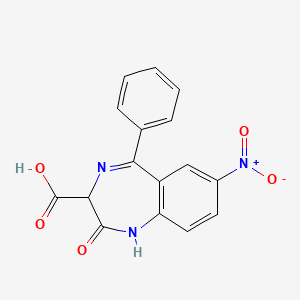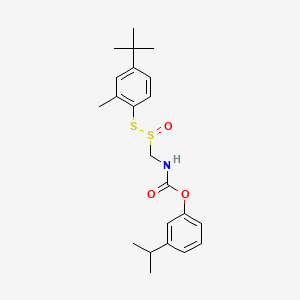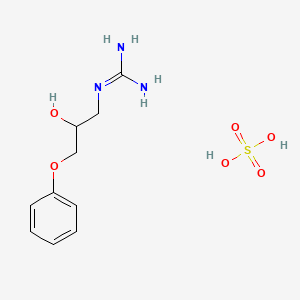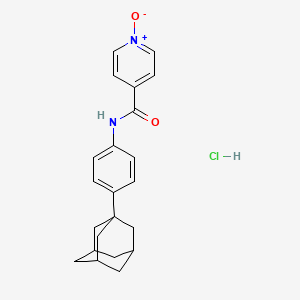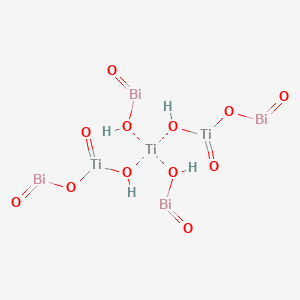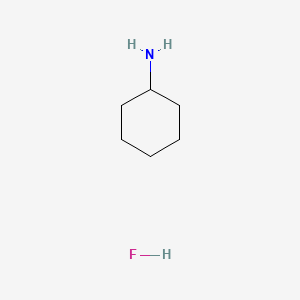
Cyclohexylammonium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylammonium fluoride is an organic compound with the molecular formula C₆H₁₄FN. It is a derivative of cyclohexylamine, where the amine group is protonated to form an ammonium ion, paired with a fluoride anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylammonium fluoride can be synthesized through the reaction of cyclohexylamine with hydrofluoric acid. The reaction typically involves the following steps:
Reaction: Cyclohexylamine is reacted with hydrofluoric acid in a controlled environment.
Conditions: The reaction is carried out at low temperatures to prevent the decomposition of the product.
Purification: The resulting product is purified through crystallization or distillation to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain the integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylammonium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can act as a nucleophile, participating in nucleophilic substitution reactions.
Acid-Base Reactions: As an ammonium salt, it can participate in acid-base reactions, where the ammonium ion can donate a proton.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, where the fluoride ion replaces the halide ion under mild conditions.
Acid-Base Reactions: These reactions typically occur in aqueous solutions, where the pH is adjusted to facilitate proton transfer.
Major Products Formed:
Substitution Reactions: The major products are often fluorinated organic compounds.
Acid-Base Reactions: The products include cyclohexylamine and the corresponding acid.
Applications De Recherche Scientifique
Cyclohexylammonium fluoride has several applications in scientific research:
Materials Science: It serves as a structure-directing agent in the synthesis of zeolites and other porous materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active fluorinated compounds
Mécanisme D'action
The mechanism of action of cyclohexylammonium fluoride involves its ability to donate fluoride ions in chemical reactions. The fluoride ion can act as a nucleophile, attacking electrophilic centers in organic molecules. Additionally, the ammonium ion can participate in proton transfer reactions, influencing the pH and reactivity of the medium .
Comparaison Avec Des Composés Similaires
Cyclohexylamine: The parent compound, differing by the absence of the fluoride ion.
Tetrabutylammonium Fluoride: Another ammonium fluoride salt, commonly used in organic synthesis.
Uniqueness: Cyclohexylammonium fluoride is unique due to its specific structure, which combines the properties of cyclohexylamine and fluoride. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in both academic and industrial research .
Propriétés
Numéro CAS |
26593-77-1 |
|---|---|
Formule moléculaire |
C6H14FN |
Poids moléculaire |
119.18 g/mol |
Nom IUPAC |
cyclohexanamine;hydrofluoride |
InChI |
InChI=1S/C6H13N.FH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H |
Clé InChI |
FVPCNTIZTYPTAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


